molecular formula C7H15NO B186039 (S)-(1-Methylpiperidin-2-yl)methanol CAS No. 136030-04-1

(S)-(1-Methylpiperidin-2-yl)methanol

Cat. No.: B186039
CAS No.: 136030-04-1
M. Wt: 129.2 g/mol
InChI Key: HXXJMMLIEYAFOZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(1-Methylpiperidin-2-yl)methanol is a chiral compound with the molecular formula C7H15NO. It is a secondary alcohol derived from piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a hydroxyl group attached to the second carbon of the piperidine ring, with a methyl group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(1-Methylpiperidin-2-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (S)-1-methyl-2-piperidone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (S)-1-methyl-2-piperidone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: (S)-(1-Methylpiperidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(S)-(1-Methylpiperidin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(1-Methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The methyl group on the nitrogen atom may also play a role in modulating the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

  • ®-(1-Methylpiperidin-2-yl)methanol
  • (S)-1-Methyl-2-piperidone
  • (S)-1-Methylpiperidine

Comparison: (S)-(1-Methylpiperidin-2-yl)methanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to ®-(1-Methylpiperidin-2-yl)methanol, the (S)-enantiomer may exhibit different pharmacological properties and binding affinities. The presence of the hydroxyl group distinguishes it from (S)-1-Methyl-2-piperidone and (S)-1-Methylpiperidine, providing additional functional versatility in chemical reactions and applications .

Properties

IUPAC Name

[(2S)-1-methylpiperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJMMLIEYAFOZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357383
Record name (S)-(1-Methylpiperidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136030-04-1
Record name (S)-(1-Methylpiperidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the known procedure of patent EP 0 429 984 A2 (reference example 8). The resolution was identical to the above given procedure except that 4 rounds of crystallization were performed instead of the two as sited above. To a mixture of (±)-1-methyl-2-piperidinemethanol (77 g, 596 mmol) in EtOH (615 mL) was added dibenzoyl-D-tartaric acid (205 g, 573 mmol). The resulting mixture was slowly heated until a solution was obtained at which time the solution was slowly cooled with gentle stirring. After 12 h the crystals were isolated and dried to afford 131.6 g. This process was repeated: (2) EtOH (533 mL) provided 92.5 g. (3) EtOH (225 mL) provided 68 g (4) EtOH (200 mL) provided 49 g. The resulting salt was treated with 3M HCl (200 mL) which was heated to induce it to dissolve. The still warn solution was poured into a separatory funnel and extracted with ethyl acetate. The remaining aqueous layer was adjusted to pH 10 with K2CO3. The solution was extracted with CH2Cl2, dried (MgSO4) and concentrated to give 12 g of the alcohol. This alcohol (12 g, 92.8 mmol) was suspended in CH2Cl2 (200 mL) and SOCl2 added. After stirring for 12 h, the solvent was removed to provide a crude HCl salt. This salt was dissolved in EtOH (100 mL) and treated with NH2NH2 (89 mL, 1.86 mol) and heated to reflux for 12 h. NaOH (74 g) in H2O (30 mL) was added and stirred for 1 h. Half the solvent was removed and the residue extracted with ether to give a crude oil. After distillation under reduced pressure (50–60° C.) the pure hydrazine product (4.87 g) was obtained. This hydrazine (1.6 g, 11.2 mmol) was dissolved in THF (10 mL) and triphenylmethylisocyanate (3.19 g, 11.2 mmol) was added slowly. The solution was then stirred overnight and filtered to provide 650 mg of the desired product in good purity. 1H NMR (DMSO-d6): δ 1.10 (m, 2H), 1.30–1.56 (m, 4H), 1.95 (t, 1H), 2.15 (s, 1H), 2.18 (s, 3H), 2.71(d, 1H), 3.25 (q, 1H), 3.55(q, 1H), 4.80 (s, 2H), 7.12–7.32 (m, 15 H), 8.02 (s, 1H). ESI-MS m/z 429.2 (100, M+H).
[Compound]
Name
984 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
Name
Quantity
615 mL
Type
solvent
Reaction Step Two
Quantity
205 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
225 mL
Type
solvent
Reaction Step Five
Name
Quantity
533 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.